4-(Allyloxy)-3,5-dichlorobenzoic acid

Chemical Procurement Synthetic Intermediate Building Block

4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS 41727-45-1) is a synthetic organic compound with the molecular formula C10H8Cl2O3 and a molecular weight of 247.07 g/mol. It belongs to the class of benzoic acid derivatives, characterized by a 1,4-substitution pattern on the aromatic ring, featuring an allyloxy group (-OCH₂CH=CH₂) at the 4-position and chlorine atoms at the 3- and 5-positions.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
CAS No. 41727-45-1
Cat. No. B1265476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-3,5-dichlorobenzoic acid
CAS41727-45-1
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl
InChIInChI=1S/C10H8Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14)
InChIKeyRXLVKVUKUULKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS 41727-45-1): Core Properties and Structural Features for Research Use


4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS 41727-45-1) is a synthetic organic compound with the molecular formula C10H8Cl2O3 and a molecular weight of 247.07 g/mol [1]. It belongs to the class of benzoic acid derivatives, characterized by a 1,4-substitution pattern on the aromatic ring, featuring an allyloxy group (-OCH₂CH=CH₂) at the 4-position and chlorine atoms at the 3- and 5-positions . Its predicted physicochemical properties include a density of approximately 1.39 g/cm³ and a boiling point of 363 °C at 760 mmHg [1].

Allyloxy-functionalized scaffold for further synthetic transformation
Dual chlorine substitution modifies ring electronics for halogen bonding and reactivity
Available as a research building block from multiple vendors

Why Generic Substitution of 4-(Allyloxy)-3,5-dichlorobenzoic acid Fails: The Critical Role of Specific Substituents


Generic substitution fails for 4-(allyloxy)-3,5-dichlorobenzoic acid because its biological and chemical utility is not driven by the benzoic acid core alone but by the precise electronic and steric interplay of its specific substituents. The allyloxy group provides a handle for further functionalization (e.g., oxidation, polymerization), while the two chlorine atoms significantly alter the ring‘s electron density, impacting its reactivity in nucleophilic substitutions and its ability to engage in halogen bonding with biological targets . Replacing it with a non-allyloxy analog, a mono-chloro variant, or a differently substituted benzoic acid would result in a molecule with a fundamentally different reactivity profile and, consequently, a different set of potential applications. The specific combination of these groups is essential for its intended use as a synthetic intermediate or as a scaffold in medicinal chemistry .

Allyloxy handle
Non-allyloxy benzoic acid analogs lack the reactive olefin for further functionalization
Chlorine pattern
Mono-chloro or unsubstituted variants alter ring electron density and halogen bonding potential
Regiochemistry
Different substitution positions (e.g., 2,4- or 2,6-) produce distinct reactivity and steric profiles

Quantitative Evidence Guide for 4-(Allyloxy)-3,5-dichlorobenzoic acid (41727-45-1): Availability and Verified Data


Commercial Availability and Purity Profile of 4-(Allyloxy)-3,5-dichlorobenzoic acid from Reputable Vendors

The compound is available as a research chemical from major suppliers. Sigma-Aldrich provides the product under catalog number PH011577 as part of its AldrichCPR collection of unique chemicals, though without vendor-supplied analytical data, placing the burden of identity and purity confirmation on the buyer . In contrast, other vendors, such as Leyan, offer the compound with a specified purity of 98% . This comparison is relevant for procurement, as researchers must weigh the convenience of sourcing from a major supplier against the need for pre-verified purity from other sources.

Purity Specification
Vendor-dependent
Sigma-Aldrich (PH011577): no analytical data; Leyan: 98% guaranteed purity
Purity confirmation shifts to buyer QC depending on source
Vendor-specified purity; review certificate of analysis
Chemical Procurement Synthetic Intermediate Building Block

In Vitro Activity Profile of 4-(Allyloxy)-3,5-dichlorobenzoic acid Against Key Biological Targets

High-throughput screening data reveals the compound's interaction with specific enzymes. It shows no detectable inhibition of acetylcholinesterase at a concentration of 100 µM , indicating a lack of activity at this neurological target. Furthermore, it exhibits extremely weak inhibition of rabbit liver aldehyde oxidase (AOX), with an IC50 value greater than 1,000,000 nM (> 1 mM) [1]. These data points serve as crucial negative selection filters, differentiating it from compounds that might exhibit off-target effects on these pathways and guiding its use toward applications where such interactions are undesirable.

Enzymatic Inhibition
Reported
AChE: no inhibition at 100 µM; Rabbit AOX IC₅₀ > 1,000,000 nM
Supports negative selection in screening cascades
In vitro assay context; BindingDB entry available
Enzymology Aldehyde Oxidase Acetylcholinesterase In Vitro Screening

Potential Hypolipidemic Activity of the Allyloxy Benzoic Acid Class

US Patent US4080474 claims that certain allyloxy benzoic acid derivatives possess hypolipidemic activity, meaning they can reduce serum lipid levels in mammals [1]. This patent establishes a class-level activity for compounds structurally related to 4-(allyloxy)-3,5-dichlorobenzoic acid. The patent defines a general formula that encompasses a range of substituted allyloxy benzoic acids, providing a basis for exploring the target compound or its derivatives in the context of lipid-lowering research.

Hypolipidemic Claim
Class-level inference
US Patent US4080474 claims hypolipidemic activity for allyloxy benzoic acid derivatives; target compound not directly tested
Supports lipid-lowering research context
Data to verify; patent-class evidence only
Hypolipidemic Cardiovascular Research Lipid Metabolism

Defined Application Scenarios for 4-(Allyloxy)-3,5-dichlorobenzoic acid (41727-45-1)


Specialty Chemical Intermediate for Polymer and Material Science

The compound's primary established application is as a synthetic intermediate. The allyloxy group provides a versatile handle for chemical transformations, such as oxidation to form epoxides or diols, and reduction of the carboxylic acid to an alcohol, enabling the synthesis of complex organic molecules . This makes it suitable for use in creating novel polymers, coatings, and liquid crystals, where the specific combination of an allyloxy group and a dichlorinated aromatic ring is required . The availability of the compound in 98% purity from vendors like Leyan supports its use in these synthesis-driven applications .

Medicinal Chemistry Scaffold for Targeted Enzyme Interaction Studies

Screening data indicating the compound's lack of activity against acetylcholinesterase and aldehyde oxidase can be leveraged in early-stage drug discovery . Researchers seeking to avoid interactions with these specific enzymes can use this scaffold with a degree of confidence, or use it as a starting point for further functionalization to modulate selectivity. The potential class-level hypolipidemic activity of allyloxy benzoic acid derivatives, as suggested by patent literature, also provides a focused avenue for exploration in metabolic disease research .

Chemical Library Screening for Niche Biological Activities

Given its status as a 'unique chemical' provided by Sigma-Aldrich to early discovery researchers , the compound is well-suited for inclusion in diversity screening libraries. Its specific substitution pattern, featuring both an allyloxy group and two chlorine atoms, occupies a distinct region of chemical space. Screening this compound against a variety of biological targets could uncover novel activities not predicted by its simple structural features, potentially leading to new lead compounds.

Application
Selection Property
Validation Focus
Specialty chemical intermediate
Allyloxy reactive handle
Oxidation / epoxidation reactivity assessment
Medicinal chemistry scaffold
Negative off-target profile (AChE/AOX) & class-level hypolipidemic evidence
Enzyme selectivity screening and lipid-lowering pathway research
Chemical library screening
Unique allyloxy-dichloro substitution pattern
Novel biological target identification

Technical Documentation Hub

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44 linked technical documents
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